molecular formula C6H24N3O15P3 B1141986 D-Ins 1,4,5-trisphosphate triammonium salt CAS No. 112571-69-4

D-Ins 1,4,5-trisphosphate triammonium salt

Cat. No.: B1141986
CAS No.: 112571-69-4
M. Wt: 471.19
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ins 1,4,5-trisphosphate triammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using specific reagents and catalysts to achieve the desired trisphosphate configuration. The reaction conditions often require controlled pH, temperature, and the presence of specific enzymes or chemical catalysts to ensure the correct positioning of phosphate groups .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization to isolate the final product. The production is carried out under stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: D-Ins 1,4,5-trisphosphate triammonium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis reactions where the phosphate groups are cleaved by specific phosphatases .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ATP (adenosine triphosphate) for phosphorylation and specific phosphatases for dephosphorylation. The reactions typically occur under physiological conditions, with pH and temperature maintained to mimic cellular environments .

Major Products Formed: The major products formed from the reactions of this compound include various phosphorylated derivatives of inositol, such as inositol 1,3,4,5-tetrakisphosphate. These products play crucial roles in cellular signaling pathways .

Scientific Research Applications

D-Ins 1,4,5-trisphosphate triammonium salt is extensively used in scientific research due to its role in intracellular calcium signaling. It is utilized in studies related to cellular regulation, signal transduction, and calcium homeostasis. In medicine, it is investigated for its potential therapeutic applications in diseases involving calcium signaling dysregulation, such as neurodegenerative disorders and cardiovascular diseases .

In the field of chemistry, this compound is used as a reagent in the synthesis of other biologically active molecules. In biology, it serves as a tool to study the mechanisms of calcium release and its effects on various cellular processes. Industrially, it is employed in the production of pharmaceuticals and biochemical reagents .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: D-Ins 1,4,5-trisphosphate triammonium salt is unique due to its specific role in calcium signaling and its ability to interact with inositol trisphosphate receptors. Compared to other similar compounds, it has a distinct phosphorylation pattern that allows it to specifically regulate intracellular calcium levels. This specificity makes it a valuable tool in both research and therapeutic applications .

Biological Activity

D-Ins 1,4,5-trisphosphate (Ins(1,4,5)P₃) triammonium salt is a crucial intracellular signaling molecule involved in various biological processes. It primarily acts as a second messenger in the phosphoinositide signaling pathway, mediating calcium ion (Ca²⁺) release from the endoplasmic reticulum (ER) and influencing numerous cellular functions. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Inositol 1,4,5-trisphosphate Receptors (IP3Rs)

D-Ins(1,4,5)P₃ binds to inositol 1,4,5-trisphosphate receptors (IP3Rs), which are located on the ER membrane. This binding triggers the opening of these channels, leading to the release of Ca²⁺ into the cytoplasm. The increase in intracellular Ca²⁺ concentration activates various downstream signaling pathways that regulate processes such as muscle contraction, neurotransmitter release, and gene expression .

Biological Functions

  • Calcium Mobilization : The primary function of D-Ins(1,4,5)P₃ is to mobilize Ca²⁺ from intracellular stores. This process is essential for various physiological responses including muscle contraction and neurotransmitter release.
  • Signal Transduction : It plays a pivotal role in signal transduction pathways activated by growth factors and hormones.
  • Phytopathogenic Response : In plant cells, D-Ins(1,4,5)P₃ is involved in the elicitation of phytoalexins in response to pathogen attack. For instance, treatment with elicitors from fungi increases Ins(1,4,5)P₃ levels significantly within minutes .

Case Studies and Experimental Data

Several studies have investigated the biological activity of D-Ins(1,4,5)P₃. Below are summarized findings from key research articles:

StudyFindings
Elicitor-Induced Ca²⁺ Mobilization In lucerne suspension culture cells treated with fungal elicitors, there was a rapid increase (100-160%) in Ins(1,4,5)P₃ levels within one minute .
IP3R Activation A study demonstrated that binding of D-Ins(1,4,5)P₃ to IP3Rs is critical for Ca²⁺ signaling; mutations in receptor binding sites significantly reduced activity .
Role in Neurotransmission Research indicated that D-Ins(1,4,5)P₃ mediates neurotransmitter release in neurons by facilitating Ca²⁺ influx through voltage-gated calcium channels .

Physiological Implications

The biological activity of D-Ins(1,4,5)P₃ has significant implications across various fields:

  • Neuroscience : Understanding its role in neurotransmission can aid in developing treatments for neurological disorders.
  • Plant Biology : Insights into its function during pathogen response can inform agricultural practices and crop resilience strategies.

Properties

IUPAC Name

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXUDDKTOUDFBJ-ZWBVJREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H24N3O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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